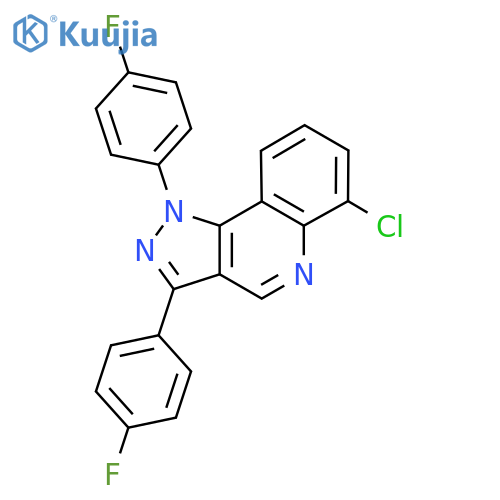Cas no 901247-18-5 (6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline)

901247-18-5 structure
商品名:6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質
名前と識別子
-
- 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 6-chloro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline
- F3407-1372
- 901247-18-5
- AKOS001796484
- 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline
-
- インチ: 1S/C22H12ClF2N3/c23-19-3-1-2-17-21(19)26-12-18-20(13-4-6-14(24)7-5-13)27-28(22(17)18)16-10-8-15(25)9-11-16/h1-12H
- InChIKey: CHMAPLATGFBQTJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2=C1N=CC1C(C3C=CC(=CC=3)F)=NN(C3C=CC(=CC=3)F)C=12
計算された属性
- せいみつぶんしりょう: 391.0687814g/mol
- どういたいしつりょう: 391.0687814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 30.7Ų
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-1372-20μmol |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-10mg |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-25mg |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-40mg |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-5μmol |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-3mg |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-50mg |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-2μmol |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-2mg |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1372-20mg |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
901247-18-5 | 20mg |
$99.0 | 2023-09-10 |
6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
901247-18-5 (6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo4,3-cquinoline) 関連製品
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
